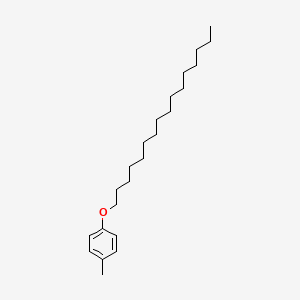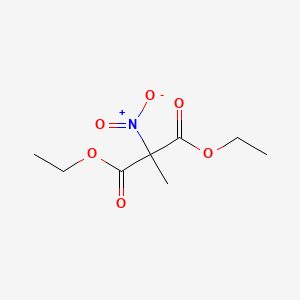
Diethyl 2-methyl-2-nitromalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyl-2-nitromalonate: is an organic compound with the molecular formula C8H13NO6 . It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a methyl group and a nitro group. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with methyl iodide to introduce the methyl group.
Nitration: The methylated product is then nitrated using a nitrating agent like nitric acid to introduce the nitro group
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Diethyl 2-methyl-2-aminomalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-methyl-2-nitromalonic acid
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyl-2-nitromalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anticonvulsant drugs.
Industry: It is used in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Lacks the nitro and methyl groups, making it less reactive.
Diethyl 2-nitromalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the nitro group
Uniqueness: Diethyl 2-methyl-2-nitromalonate is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65612-01-3 |
|---|---|
Molekularformel |
C8H13NO6 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-nitropropanedioate |
InChI |
InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
SEWLYOPSOGRGBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



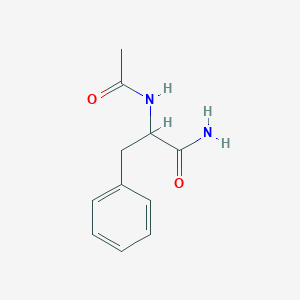

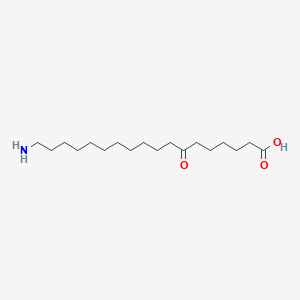
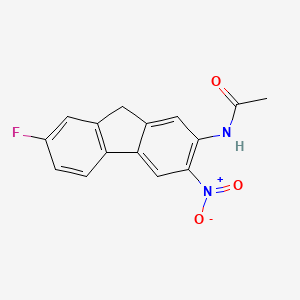
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
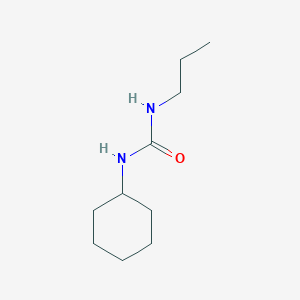


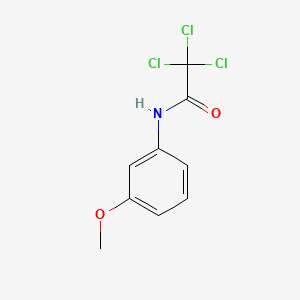
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
